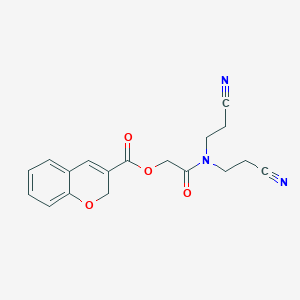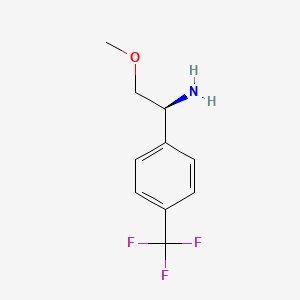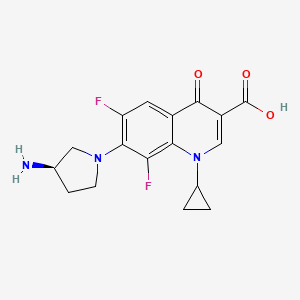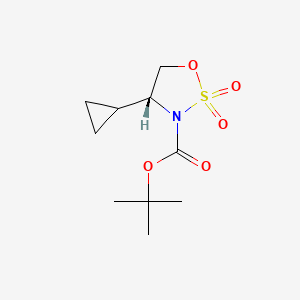
(R)-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines These compounds are characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms The tert-butyl group and the cyclopropyl group add steric hindrance, which can influence the compound’s reactivity and stability
Méthodes De Préparation
The synthesis of ®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxathiazolidine ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur and oxygen sources.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate or tert-butyl alcohol in the presence of a base.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, using reagents such as diazomethane or Simmons-Smith reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the enzyme. The presence of the oxathiazolidine ring allows for interactions with active sites of enzymes, potentially leading to inhibition of enzyme activity. The tert-butyl and cyclopropyl groups can enhance binding specificity and stability.
Comparaison Avec Des Composés Similaires
Similar compounds to ®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide include other oxathiazolidines and related heterocycles. Some examples are:
- tert-Butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- Cyclopropyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- tert-Butyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
The uniqueness of ®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide lies in its specific combination of substituents, which can influence its reactivity, stability, and binding properties. The presence of the cyclopropyl group, in particular, adds a level of steric hindrance that can affect its interactions with other molecules.
Propriétés
Formule moléculaire |
C10H17NO5S |
|---|---|
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
tert-butyl (4R)-4-cyclopropyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)16-9(12)11-8(7-4-5-7)6-15-17(11,13)14/h7-8H,4-6H2,1-3H3/t8-/m0/s1 |
Clé InChI |
IPCPWQJPVQDUKZ-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)C2CC2 |
SMILES canonique |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




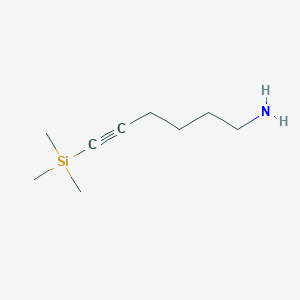

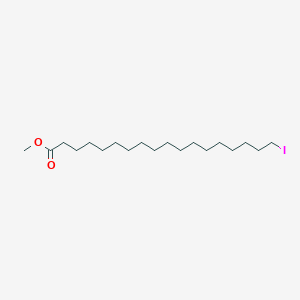
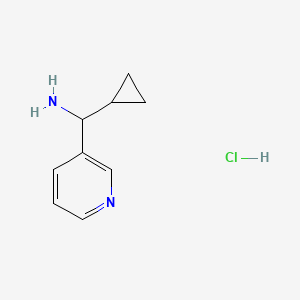
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine hydrochloride](/img/structure/B15220342.png)
![(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol](/img/structure/B15220347.png)
